3-(dipropylamino)propan-1-ol
Overview
Description
3-(dipropylamino)propan-1-ol is an organic compound with the molecular formula C9H21NO. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a dipropylamino group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dipropylamino)propan-1-ol typically involves the reaction of 3-chloropropanol with dipropylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-(dipropylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(dipropylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dipropylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)propan-1-ol
- 3-(diethylamino)propan-1-ol
- 3-(dibutylamino)propan-1-ol
Uniqueness
3-(dipropylamino)propan-1-ol is unique due to its specific dipropylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(dipropylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-3-6-10(7-4-2)8-5-9-11/h11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPWDRWEZEOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187612 | |
Record name | 1-Propanol, 3-(dipropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34003-67-3 | |
Record name | 3-(Dipropylamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34003-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-(dipropylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034003673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 3-(dipropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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